2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid
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Overview
Description
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a chemical compound with the molecular formula C9H3BrF3NO2S It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethylthio group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and other atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzoic acid core .
Scientific Research Applications
2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of biochemical probes and inhibitors for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyano group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid include:
- 2-Bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid
- 2-Bromo-4-cyano-3-(trifluoromethyl)benzoic acid
- 2-Bromo-4-cyano-3-(methylthio)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is the presence of the trifluoromethylthio group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C9H3BrF3NO2S |
---|---|
Molecular Weight |
326.09 g/mol |
IUPAC Name |
2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H3BrF3NO2S/c10-6-5(8(15)16)2-1-4(3-14)7(6)17-9(11,12)13/h1-2H,(H,15,16) |
InChI Key |
KSLPMGOCQYOVPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)SC(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
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